molecular formula C23H21N5O2S B12140534 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12140534
M. Wt: 431.5 g/mol
InChI Key: LGSFINSFJXJBBR-UHFFFAOYSA-N
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Description

2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl, pyridin-2-yl, and sulfanyl-acetamide moieties. This compound belongs to a class of small molecules designed to modulate insect odorant receptor co-receptors (Orco), which are critical for olfactory signaling . Its structure includes:

  • Triazole ring: Substituted at position 4 with ethyl and at position 5 with pyridin-2-yl.
  • Acetamide side chain: Linked via a sulfanyl group to the triazole core, terminating in an N-(4-phenoxyphenyl) group.

The 4-phenoxyphenyl substituent distinguishes it from closely related analogs (e.g., VUAA1, OLC15) and may influence lipophilicity, receptor binding, and pharmacokinetic properties .

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-2-28-22(20-10-6-7-15-24-20)26-27-23(28)31-16-21(29)25-17-11-13-19(14-12-17)30-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,25,29)

InChI Key

LGSFINSFJXJBBR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is attached through a thiolation reaction.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a coupling reaction, often using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Functionalized phenoxyphenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving sulfur-containing compounds.

    Industrial Applications: It may be used as a precursor for the synthesis of more complex molecules in the chemical industry.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Functional Implications

The table below compares key structural features and biological activities of the target compound with analogs reported in the literature:

Compound R1 (Triazole Position 4) R2 (Triazole Position 5) Acetamide Substituent Activity References
Target Compound Ethyl Pyridin-2-yl N-(4-phenoxyphenyl) Under investigation
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl Pyridin-3-yl N-(4-ethylphenyl) Orco agonist
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl Pyridin-2-yl N-(4-butylphenyl) Orco antagonist
6a () Allyl Pyridin-2-yl N-(unsubstituted acetamide) Synthetic intermediate
KA3 () Substituted aryl carbamoyl Pyridin-4-yl N-(2-fluorophenyl) Antimicrobial, antioxidant

Key Observations :

Pyridine Position: The pyridin-2-yl group in the target compound and OLC15 contrasts with the pyridin-3-yl group in VUAA1.

Acetamide Substituent: The 4-phenoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to VUAA1’s 4-ethylphenyl group. This could enhance membrane permeability but reduce aqueous solubility .

Triazole Substitution: Ethyl at position 4 (vs.

Physicochemical Properties
  • Melting Point: Analogous compounds with ethyl/allyl triazole substituents exhibit melting points ranging from 161–184°C (e.g., 6a: 182–184°C; 6b: 161–163°C) . The target compound’s 4-phenoxyphenyl group may lower its melting point due to reduced crystallinity.
  • Solubility: VUAA1 is soluble in DMSO (100 mM stock) and diluted in Ringer’s solution (20 µM working concentration) . The target compound’s phenoxy group may necessitate higher DMSO concentrations for solubility.

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5OSC_{17}H_{16}FN_{5}OS. It features a triazole ring, a sulfanyl group, and an acetamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H16FN5OS
Molecular Weight358.113
SMILESCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=N3
InChIInChI=1S/C17H16FN5OS/c1-2-23...

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes that are crucial in various biochemical pathways.
  • Receptor Modulation : It can interact with receptors to modulate cellular signaling processes.
  • Disruption of Cellular Functions : This includes effects on DNA replication and protein synthesis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies have demonstrated that they can effectively inhibit the growth of pathogenic fungi by targeting sterol biosynthesis in fungal membranes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effectiveness against several cancer cell lines, including those from breast and lung cancers. Results indicated a significant reduction in cell viability at specific concentrations.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)20
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against common pathogens such as E. coli and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against C. albicans.

Q & A

Q. How can researchers validate the compound’s role as a biochemical probe?

  • Methodology :
  • Pull-down assays : Immobilize the compound on beads to isolate interacting proteins .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .

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